molecular formula C8H10ClIN2 B12225168 4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole

4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole

Cat. No.: B12225168
M. Wt: 296.53 g/mol
InChI Key: GEMOTVVPALGSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole is an organic compound with the molecular formula C8H10ClIN2. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. The presence of chlorine and iodine substituents on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 4-chloro-3-iodo-1H-pyrazole under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid: Similar in structure but with a carboxylic acid group.

    4-chloro-3-iodo-1H-pyrazole: Lacks the cyclopentyl group.

    4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole derivatives: Various derivatives with different substituents.

Uniqueness

This compound is unique due to the presence of both chlorine and iodine substituents on the pyrazole ring, along with a cyclopentyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C8H10ClIN2

Molecular Weight

296.53 g/mol

IUPAC Name

4-chloro-1-cyclopentyl-3-iodopyrazole

InChI

InChI=1S/C8H10ClIN2/c9-7-5-12(11-8(7)10)6-3-1-2-4-6/h5-6H,1-4H2

InChI Key

GEMOTVVPALGSLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.